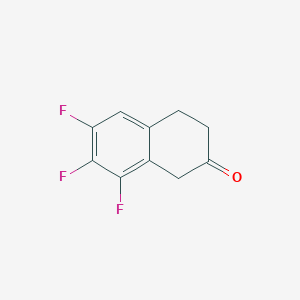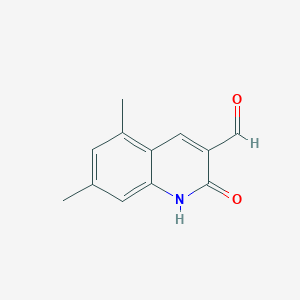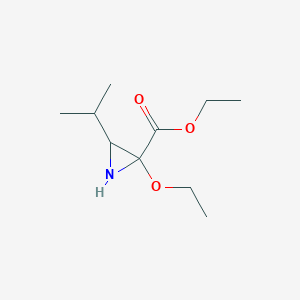
1,2-dimethyl-3,4-dihydro-1H-isoquinoline-6,7-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol is a chemical compound belonging to the tetrahydroisoquinoline family. This family of compounds is known for its diverse biological activities and presence in various natural sources. The compound features a tetrahydroisoquinoline core with two methyl groups at positions 1 and 2, and hydroxyl groups at positions 6 and 7. This structure imparts unique chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where a biogenic amine reacts with an aldehyde or ketone to form the tetrahydroisoquinoline core. The hydroxyl groups at positions 6 and 7 can be introduced through subsequent hydroxylation reactions.
Another approach involves the use of the Petasis reaction, which combines an amine, an aldehyde, and a boronic acid to form the tetrahydroisoquinoline structure. The dihydroxy groups can be introduced through selective oxidation reactions.
Industrial Production Methods
Industrial production of 1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methyl groups and hydroxyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted tetrahydroisoquinoline compounds.
科学研究应用
1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is used in studies of enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: The compound has potential therapeutic applications, including neuroprotection and treatment of neurodegenerative diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol involves its interaction with various molecular targets and pathways. The compound can modulate the activity of enzymes, receptors, and ion channels, leading to changes in cellular signaling and function. For example, it may inhibit monoamine oxidase, leading to increased levels of neurotransmitters such as dopamine and serotonin. Additionally, it can scavenge free radicals and reduce oxidative stress, contributing to its neuroprotective effects.
相似化合物的比较
1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol can be compared with other similar compounds, such as:
Salsolinol (6,7-dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline): Salsolinol has a similar structure but with only one methyl group. It is known for its neurotoxic and neuroprotective properties.
1,2,3,4-Tetrahydroisoquinoline: This compound lacks the methyl and hydroxyl groups, making it less biologically active.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: This compound has one methyl group and is known for its neuroprotective effects.
The uniqueness of 1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
1,2-dimethyl-3,4-dihydro-1H-isoquinoline-6,7-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-7-9-6-11(14)10(13)5-8(9)3-4-12(7)2/h5-7,13-14H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKMGOUZXGHZLBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=C(C=C2CCN1C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10866351 |
Source


|
| Record name | 1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10866351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[3.5]nonane-1-carboxylicacid, 3-amino-6-methyl-](/img/structure/B11901159.png)






![6-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine](/img/structure/B11901199.png)




![1h-Imidazo[4,5-b]pyridine-6-sulfonamide](/img/structure/B11901217.png)
